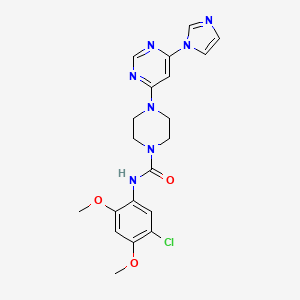

4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(5-chloro-2,4-dimethoxyphenyl)piperazine-1-carboxamide

Description

4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(5-chloro-2,4-dimethoxyphenyl)piperazine-1-carboxamide is a heterocyclic compound featuring a pyrimidine core substituted with an imidazole moiety at position 4. The pyrimidine ring is further linked to a piperazine-carboxamide group, which is attached to a 5-chloro-2,4-dimethoxyphenyl aromatic system.

Properties

IUPAC Name |

N-(5-chloro-2,4-dimethoxyphenyl)-4-(6-imidazol-1-ylpyrimidin-4-yl)piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22ClN7O3/c1-30-16-10-17(31-2)15(9-14(16)21)25-20(29)27-7-5-26(6-8-27)18-11-19(24-12-23-18)28-4-3-22-13-28/h3-4,9-13H,5-8H2,1-2H3,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOOWSAYJCJVPBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1NC(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=CN=C4)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClN7O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(5-chloro-2,4-dimethoxyphenyl)piperazine-1-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, structure-activity relationships, and case studies.

Chemical Structure and Properties

This compound features a complex structure characterized by multiple functional groups, including an imidazole ring, a pyrimidine moiety, and a piperazine backbone. The molecular formula is with a molecular weight of approximately 396.86 g/mol. The presence of these heterocycles contributes to its diverse biological activities.

Structural Formula

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. It may modulate signaling pathways involved in cell proliferation, apoptosis, and immune response.

Pharmacological Profiles

Research indicates that this compound exhibits a range of pharmacological activities:

- Anticancer Activity : Several studies have reported that derivatives of imidazole and pyrimidine exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to the target molecule have shown IC50 values in the low micromolar range against breast cancer (MCF-7) and lung cancer (A549) cell lines .

- Antimicrobial Effects : The compound has demonstrated antibacterial properties against both Gram-positive and Gram-negative bacteria. In vitro studies indicated that it possesses minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

- Anti-inflammatory Properties : Research has indicated that compounds with similar structures can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. For example:

| Modification | Effect on Activity |

|---|---|

| Substitution on the piperazine | Alters binding affinity to targets |

| Variations in the chloro group | Modifies antimicrobial potency |

| Changes in methoxy groups | Affects solubility and bioavailability |

Case Study 1: Anticancer Activity

In a study published by Liu et al., a series of piperazine derivatives were synthesized and evaluated for their anticancer properties. One derivative exhibited an IC50 value of 0.5 µM against MCF-7 cells, indicating potent activity . This suggests that modifications to the piperazine ring can enhance cytotoxicity.

Case Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial efficacy of imidazole-containing compounds. The target compound showed significant activity against Staphylococcus aureus and Escherichia coli, with MIC values of 16 µg/mL and 32 µg/mL respectively, outperforming standard antibiotics like ampicillin .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Core Variations

Pyrimidine-Imidazole Analogs

The closest analog, 4-(6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)-N-(4-methoxyphenyl)piperazine-1-carboxamide (PubChem), shares the pyrimidine-imidazole core but differs in substituents:

- Pyrimidine substitution : The target compound lacks a methyl group at position 2, which may reduce steric hindrance and improve binding affinity.

- Aromatic substitution : The phenyl group in the PubChem compound is 4-methoxy, whereas the target compound features a 5-chloro-2,4-dimethoxyphenyl group. The chloro substituent enhances lipophilicity and may influence target selectivity .

Pyridine-Imidazole Derivatives

Compounds like 4-(5-fluorophenyl-2-(methylthio)-1H-imidazol-4-yl)pyridin-2-amines (CK1δ inhibitors) replace the pyrimidine core with pyridine. These derivatives exhibit CK1δ inhibition, suggesting that the target compound’s pyrimidine-imidazole system could similarly target kinase pathways. However, the fluorophenyl and methylthio groups in these analogs may confer distinct electronic and steric properties compared to the target’s dimethoxyphenyl group .

Pyrazolopyridine Carboxamides

N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide (MW: 374.4) replaces pyrimidine with pyrazolopyridine. The absence of a piperazine linker and the smaller molecular weight (vs. ~487.9 for the target compound) likely reduce conformational flexibility and alter pharmacokinetic profiles .

Data Table: Key Comparative Properties

Research Implications and Limitations

- Substituent Impact : The 5-chloro-2,4-dimethoxyphenyl group in the target compound may improve membrane permeability and target engagement compared to analogs with simpler aryl groups .

- Data Gaps : Direct biological data for the target compound are absent in the provided evidence. Comparisons rely on structural extrapolation and related compounds’ activities.

Q & A

Q. What are the optimal synthetic routes for this compound, and what reaction conditions are critical for improving yield?

The synthesis involves multi-step reactions, typically starting with coupling the pyrimidine-imidazole core to the piperazine-carboxamide moiety. Key steps include:

- Amide bond formation : Use coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine) in anhydrous DMF under nitrogen to minimize hydrolysis .

- Temperature control : Maintain 0–5°C during imidazole substitution to prevent side reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMF, dichloromethane) enhance solubility of intermediates .

Purification often requires column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization from ethanol .

Q. What spectroscopic and chromatographic methods are most effective for structural characterization?

- 1H/13C-NMR : Assign peaks using 2D techniques (HSQC, HMBC) to resolve overlapping signals from the piperazine, imidazole, and pyrimidine groups .

- Mass spectrometry (HRMS) : Confirm molecular weight with ESI-TOF, particularly for detecting halogen isotopes (e.g., chlorine) .

- HPLC-PDA : Use a C18 column with acetonitrile/water (0.1% TFA) to assess purity (>95% required for biological assays) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities across different assay systems?

Discrepancies may arise from:

- Assay conditions : Varying pH, temperature, or solvent (DMSO vs. saline) can alter compound solubility and stability. Standardize protocols using controls like known receptor agonists/antagonists .

- Receptor isoform selectivity : Screen against related receptors (e.g., histamine H1 vs. H4) to identify off-target effects .

- Metabolic interference : Use liver microsome assays to evaluate metabolite interference in cellular vs. in vitro enzymatic assays .

Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting the pyrimidine-imidazole moiety?

- Core modifications : Replace pyrimidine with triazine (as in ) to assess impact on receptor binding.

- Substituent effects : Introduce electron-withdrawing groups (e.g., -Cl, -CF3) at the pyrimidine 4-position to enhance π-π stacking with hydrophobic receptor pockets .

- Bioisosteric replacement : Substitute imidazole with 1,2,4-triazole to evaluate metabolic stability .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

- Molecular docking : Use AutoDock Vina to predict binding modes to target receptors (e.g., serotonin 5-HT2A) and prioritize derivatives with lower ΔG values .

- ADMET prediction : Employ SwissADME to optimize logP (2–5) and topological polar surface area (<90 Ų) for blood-brain barrier penetration .

- MD simulations : Analyze ligand-receptor complex stability over 100 ns trajectories to identify residues critical for binding .

Q. What experimental controls are essential when evaluating this compound’s anti-inflammatory activity in murine models?

- Positive controls : Include dexamethasone (for systemic inflammation) and celecoxib (for COX-2 inhibition) .

- Dose-response curves : Test 1–100 mg/kg doses to identify therapeutic vs. toxic thresholds.

- Tissue-specific analysis : Measure cytokine levels (IL-6, TNF-α) in serum and target tissues (e.g., liver, spleen) to confirm localized effects .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.